molecular formula C13H25N3O B14436902 N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide CAS No. 76496-13-4

N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide

Katalognummer: B14436902
CAS-Nummer: 76496-13-4
Molekulargewicht: 239.36 g/mol
InChI-Schlüssel: CATVODYYWHSSMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide is a chemical compound characterized by the presence of a morpholine ring and a cyclohexane carboximidamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide typically involves the reaction of cyclohexanecarboximidamide with 2-(morpholin-2-yl)ethylamine. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require the presence of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N’-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other morpholine derivatives and cyclohexane carboximidamides, such as:

Uniqueness

N’-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide is unique due to its specific combination of a morpholine ring and a cyclohexane carboximidamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

76496-13-4

Molekularformel

C13H25N3O

Molekulargewicht

239.36 g/mol

IUPAC-Name

N'-(2-morpholin-2-ylethyl)cyclohexanecarboximidamide

InChI

InChI=1S/C13H25N3O/c14-13(11-4-2-1-3-5-11)16-7-6-12-10-15-8-9-17-12/h11-12,15H,1-10H2,(H2,14,16)

InChI-Schlüssel

CATVODYYWHSSMX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C(=NCCC2CNCCO2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.